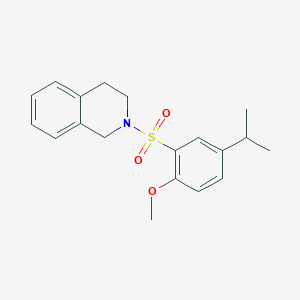

2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline is a complex organic compound with a unique structure that combines a sulfonyl group, an isoquinoline ring, and a methoxy group

准备方法

The synthesis of 2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized using the Pomeranz-Fritsch reaction, which involves the cyclization of an aromatic aldehyde with an aminoacetal under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the isoquinoline derivative in the presence of a base.

Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

化学反应分析

2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

科学研究应用

Structure and Composition

The molecular formula of 2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline is C17H20N2O5S, with a molecular weight of approximately 396.5 g/mol. The compound features a sulfonamide group that enhances its solubility and biological activity, making it a candidate for various therapeutic applications .

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent. Isoquinoline derivatives are known to exhibit a range of biological activities, including:

- Antidepressant Effects : Research indicates that similar compounds can interact with serotonin receptors, influencing neurotransmission pathways associated with mood regulation.

- Anticancer Activity : Some studies have suggested that isoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacological Characterization

Pharmacological studies have focused on the compound's interaction with various biological receptors. For example:

- Dopamine D1 Receptor Modulation : The compound has been characterized as a positive allosteric modulator of the human dopamine D1 receptor, suggesting potential applications in treating disorders related to dopamine dysregulation such as schizophrenia or Parkinson's disease .

Neuropharmacology

Given its structural characteristics, the compound may influence neurochemical pathways involved in cognitive functions. Studies on related isoquinoline compounds have shown promise in enhancing cognitive performance and reducing neurodegenerative symptoms .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is essential for drug development. SAR studies on similar compounds have revealed that modifications to the methoxy and sulfonyl groups can significantly alter their pharmacological profiles .

Table 1: Biological Activities of Isoquinoline Derivatives

Table 2: Synthesis Pathway Overview

| Step No. | Reaction Type | Key Reagents Used |

|---|---|---|

| 1 | Formation of Isoquinoline Core | Aniline derivatives, aldehydes |

| 2 | Sulfonylation | Sulfonyl chlorides |

| 3 | Methoxylation | Methanol, acid catalyst |

Case Study 1: Antidepressant Activity

A study investigated the antidepressant potential of a series of isoquinoline derivatives similar to this compound. Results indicated significant improvements in depressive-like behaviors in animal models when administered at specific dosages, highlighting the importance of structural modifications in enhancing efficacy.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that certain isoquinoline derivatives could inhibit proliferation in breast cancer cell lines through apoptosis induction. The mechanism was attributed to the activation of caspase pathways, suggesting that further exploration into this class of compounds could yield new anticancer agents.

作用机制

The mechanism of action of 2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The isoquinoline ring can intercalate with DNA, affecting gene expression and cellular function .

相似化合物的比较

Similar compounds to 2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline include:

2-(2-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.

2-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline: Contains a methyl group instead of a propan-2-yl group, potentially altering its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

生物活性

The compound 2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23NO2S, with a sulfonyl group that plays a critical role in its biological activity. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 325.44 g/mol |

| SMILES | CC(C)C1=CC2=C(C=C1)C(=N2)S(=O)(=O)C=C(C)C=C(C)C=C2 |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2), by inducing apoptosis and blocking cell cycle progression at the G2/M phase. This effect is often mediated through the inhibition of key signaling pathways such as PI3K/AKT/mTOR .

Antimicrobial Activity

The sulfonyl group in this compound may contribute to antimicrobial properties. Research into similar sulfonamide derivatives has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell wall synthesis and function, leading to cell death. The development of novel antimicrobial agents based on this structure is ongoing, with promising results in preclinical studies .

Neuroprotective Effects

Some studies suggest that isoquinoline derivatives may possess neuroprotective properties. These effects are attributed to their ability to modulate oxidative stress and inflammation in neuronal cells. Compounds with similar structures have been noted for their capacity to scavenge free radicals and inhibit neuroinflammatory pathways .

Study 1: Anticancer Efficacy

A recent investigation into the efficacy of isoquinoline derivatives showed that specific modifications could enhance cytotoxicity against cancer cells. The study highlighted the role of the sulfonyl group in increasing the compound's interaction with cellular targets involved in tumor growth inhibition .

Study 2: Antimicrobial Testing

In another study, a series of sulfonamide compounds were tested for their antibacterial activity against common pathogens. Results indicated that modifications similar to those found in this compound led to increased potency against resistant strains of bacteria, suggesting a potential for clinical application in treating infections .

常见问题

Basic Research Questions

Q. What are the established synthetic strategies for 2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

- Core Formation : Cyclization of phthalimide derivatives or related precursors to construct the isoquinoline backbone .

- Sulfonation : Introduction of the sulfonyl group via reaction with sulfonyl chlorides (e.g., 4-methoxy-2,5-dimethylbenzenesulfonyl chloride) under basic conditions (e.g., triethylamine) .

- Substituent Attachment : Friedel–Crafts alkylation or electrophilic aromatic substitution to incorporate the 2-methoxy-5-isopropylphenyl moiety .

Optimization Tips : - Monitor reaction progress using TLC or HPLC to identify intermediate purity .

- Adjust stoichiometry of sulfonyl chloride (1.2–1.5 equivalents) to minimize side reactions .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of sulfonyl and methoxy groups. For example, aromatic protons in the 6.5–8.0 ppm range indicate isoquinoline protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 331.04325 g/mol for C18H21NO3S) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational modeling guide the prediction of biological interactions or reaction pathways?

- Docking Studies : Use tools like AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). The sulfonyl group often participates in hydrogen bonding with active-site residues .

- Machine Learning (ML) : Train models on existing reaction databases to predict optimal conditions for challenging steps (e.g., sulfonation yield) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions .

Q. How should researchers address discrepancies between in vitro and in vivo bioactivity data?

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG mixtures) to improve bioavailability if solubility is limited (experimental solubility data may not be publicly available) .

- Metabolite Screening : Perform LC-MS/MS to identify active metabolites that may explain in vivo efficacy .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. What methodologies resolve contradictions in reported bioactivity across studies?

- Dose-Response Reassessment : Test the compound across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Structural Analog Comparison : Synthesize derivatives (e.g., varying methoxy or sulfonyl substituents) to isolate pharmacophoric groups responsible for activity .

- Orthogonal Target Screening : Use kinase panels or GPCR profiling to rule off-target effects .

Q. Methodological Recommendations

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

- Stability Testing : Store at –20°C under inert atmosphere; monitor degradation via HPLC over 6 months .

- Bioactivity Validation : Pair in vitro assays (e.g., enzyme inhibition) with zebrafish models for preliminary in vivo toxicity screening .

属性

IUPAC Name |

2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-14(2)16-8-9-18(23-3)19(12-16)24(21,22)20-11-10-15-6-4-5-7-17(15)13-20/h4-9,12,14H,10-11,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJRUVYUBMSQEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。